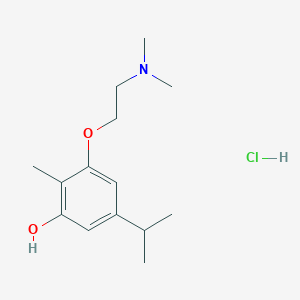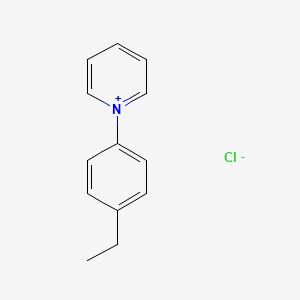
1-(4-Ethylphenyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H14ClN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)pyridin-1-ium chloride can be synthesized through the reaction of 4-ethylphenylpyridine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving 4-ethylphenylpyridine in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
化学反应分析
Types of Reactions: 1-(4-Ethylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion in the compound can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ion.
Reduction: Reduced forms of the pyridinium ion.
Substitution: Pyridinium salts with different anions.
科学研究应用
1-(4-Ethylphenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
相似化合物的比较
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure but with an aminomethyl group instead of an ethyl group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(4-Ethylphenyl)pyridin-1-ium chloride is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
100906-88-5 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZNPNUEJRZJEPPB-UHFFFAOYSA-M |
规范 SMILES |
CCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
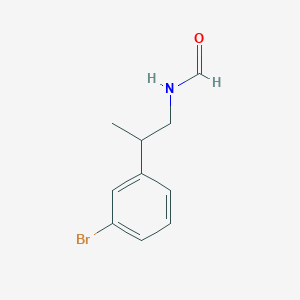

![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

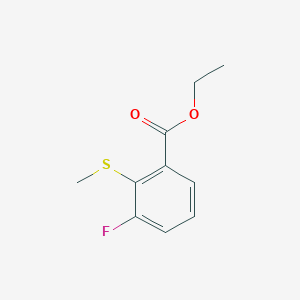
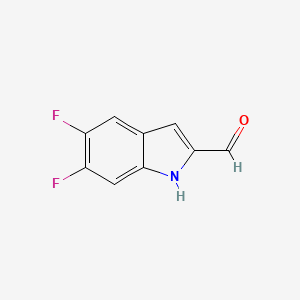
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
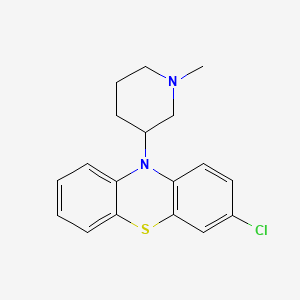
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
